molecular formula C10H7BN2O2 B1438441 (3-(2,2-Dicyanovinyl)phenyl)boronic acid CAS No. 957034-31-0

(3-(2,2-Dicyanovinyl)phenyl)boronic acid

Cat. No.: B1438441
CAS No.: 957034-31-0
M. Wt: 197.99 g/mol
InChI Key: GVHSHLWYRSUUTN-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Bonding Analysis

The phenyl ring maintains a coplanar arrangement with the dicyanovinyl substituent, allowing for π-conjugation. The boronic acid group engages in intramolecular hydrogen bonding with adjacent hydroxyl groups, forming a dimeric structure in the solid state. Key bond parameters are summarized in Table 1.

Bond Type Bond Length (Å) Bond Angle (°) Functional Group
B–O 1.35–1.38 120–125 Boronic acid
C≡N 1.15–1.20 180 Dicyanovinyl
C=C (aromatic) 1.39–1.42 120 Phenyl ring
C–B 1.60–1.65 120 Phenyl-boronic acid linkage

Note: Values derived from analogous boronic acid structures and computational models.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra reveal critical vibrational modes:

  • B–O stretching : Peaks at 1350–1470 cm⁻¹ , consistent with boronic acid groups.
  • C≡N stretching : Sharp peaks at 2200–2250 cm⁻¹ , indicative of cyano groups.
  • Aromatic C–H bending : Peaks at 700–900 cm⁻¹ , correlating to the phenyl ring.
  • O–H stretching : Broad absorption at 3200–3500 cm⁻¹ , characteristic of hydroxyl groups in boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Aromatic protons (phenyl ring): Peaks at 7.0–7.8 ppm , with splitting patterns reflecting substituent effects.
    • Dicyanovinyl protons : Absent due to the absence of protons in the -C(CN)₂ group.
  • ¹¹B NMR : A single peak at 27–30 ppm , confirming the trigonal planar boron environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV range due to π→π* transitions in the conjugated system:

  • λ_max : ~260–266 nm (phenyl ring), with a shoulder at 290–300 nm from the dicyanovinyl group.
  • Molar Extinction Coefficient (ε) : ~10⁴ L·mol⁻¹·cm⁻¹, typical for aromatic systems.

Spectroscopic data are compiled in Table 2.

Technique Key Peaks/Shifts Assignment
FT-IR 2200–2250 cm⁻¹ C≡N (dicyanovinyl)
1350–1470 cm⁻¹ B–O (boronic acid)
¹H NMR 7.0–7.8 ppm Aromatic protons
¹¹B NMR 27–30 ppm Boron in trigonal planar geometry
UV-Vis 260–266 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) Phenyl ring π→π* transition

Crystallographic Studies and Solid-State Packing Arrangements

Solid-State Structure

Crystallographic data for the compound are limited, but its packing is inferred from analogous boronic acids:

  • Dimerization : Boronic acid groups form intermolecular O–H···O hydrogen bonds , creating a planar dimeric structure.
  • π-Stacking : The phenyl ring and dicyanovinyl group engage in edge-to-face interactions or stacking , stabilizing the crystal lattice.
  • Unit Cell Parameters : Likely monoclinic or triclinic symmetry, with hydrogen bonding dictating unit cell dimensions.
X-Ray Diffraction Insights

While direct crystal data are unavailable, computational models and related compounds suggest:

  • Space Group : Likely P2₁/c (common in boronic acid dimers).
  • Packing Motifs :
    • Hydrogen-bonded chains : Boronic acid dimers linked via O–H···O bonds.
    • Hydrophobic interactions : Dicyanovinyl groups aligned to minimize steric clashes.

Properties

IUPAC Name

[3-(2,2-dicyanoethenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSHLWYRSUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C(C#N)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657401
Record name [3-(2,2-Dicyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-31-0
Record name [3-(2,2-Dicyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Dicyanovinyl Group

  • Reaction: Knoevenagel condensation between a benzaldehyde derivative (specifically 3-formylphenylboronic acid or its precursor) and malononitrile.
  • Catalyst/Base: Typically a weak base such as piperidine or other amine bases.
  • Solvent: Commonly ethanol or other polar solvents.
  • Conditions: Reflux or room temperature stirring depending on the substrate and catalyst.
  • Outcome: Formation of the (2,2-dicyanovinyl) substituent on the phenyl ring, characterized by the electron-withdrawing dicyano groups conjugated to the vinyl moiety.
  • Notes: This step is crucial for installing the electron-accepting dicyanovinyl group, which imparts unique electronic properties to the molecule.

Introduction of the Boronic Acid Group

  • Reaction: Palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide (e.g., 3-bromobenzaldehyde or 3-bromophenyl derivatives) and a boronic acid or boronate ester.
  • Catalyst: Pd-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2; nickel catalysts have also been reported for related systems.
  • Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
  • Solvent: Mixtures of toluene, ethanol, water, or dimethylformamide (DMF).
  • Conditions: Heating under reflux or microwave irradiation to accelerate the coupling.
  • Outcome: Formation of the boronic acid-substituted phenyl ring with high yield and purity.
  • Notes: Optimization of catalyst loading, base concentration, and reaction time is critical for maximizing yield and minimizing side reactions.

Representative Synthesis Protocols and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Knoevenagel Condensation 3-formylphenylboronic acid + malononitrile, piperidine, ethanol, reflux or room temp ~85-95 High selectivity; mild conditions preserve boronic acid functionality
2 Suzuki-Miyaura Cross-Coupling 3-bromobenzaldehyde + boronic acid, Pd(PPh3)4 catalyst, K2CO3 base, toluene/ethanol/water, reflux or MW 59-96 Yield depends on catalyst loading and purification; microwave can improve reaction speed
  • An optimized procedure reported for related compounds achieved yields up to 96% for Suzuki coupling without requiring column chromatography by slow addition of reagents and controlled catalyst amounts.
  • Using microwave irradiation and Pd catalysts, yields around 59% have been reported, indicating room for optimization.
  • Slow addition of bromine in bromination steps (preceding boronic acid formation) improves purity and yield by suppressing over-bromination.

Reaction Mechanism Insights

  • Knoevenagel Condensation: The base deprotonates malononitrile, which then attacks the aldehyde carbonyl carbon, followed by elimination of water to form the dicyanovinyl group.
  • Suzuki-Miyaura Coupling: Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
  • Catalyst Role: Pd(0) complexes facilitate the coupling; ligand choice (e.g., triphenylphosphine) affects catalyst stability and activity.
  • Purification: Slow reagent addition and controlled conditions reduce side products, often eliminating the need for chromatographic purification.

Comparative Analysis with Related Methods

Aspect Traditional Methods Optimized Methods (Recent Studies)
Bromination Rapid addition of bromine, lower yields Slow addition of dilute bromine solution, yields up to 96%
Oxidation (to aldehyde/acid) Use of strong oxidants, column chromatography required Mild conditions with silver oxide and NaOH, no chromatography needed
Suzuki Coupling Catalyst Load High Pd catalyst loading, longer reaction Reduced Pd catalyst loading (3x less), microwave-assisted options
Purification Column chromatography common Avoided by optimized reaction conditions and reagent addition

Summary Table of Key Preparation Parameters

Parameter Typical Range / Condition Effect on Synthesis
Bromine Concentration ~0.5 M in dichloromethane Lower concentration and slow addition improve yield/purity
Reaction Temperature 0 °C to reflux Controlled temperature avoids over-bromination
Catalyst Loading (Pd) 0.012 - 0.038 mmol Pd2+ per 100 mg substrate Lower catalyst loading reduces cost, maintains yield
Reaction Time (Suzuki) 3.5 h to 13 h Microwave irradiation can shorten time
Base for Coupling K2CO3, NaOH Base choice affects reaction rate and selectivity
Solvent Toluene, ethanol, water mixtures Solvent polarity affects catalyst stability and solubility

Research Findings and Industrial Considerations

  • Yield Optimization: Studies emphasize slow reagent addition and mild reaction conditions to maximize yield and minimize purification steps.
  • Catalyst Efficiency: Recent protocols reduce palladium catalyst amounts significantly, improving economic and environmental aspects.
  • Scalability: Industrial routes may employ continuous flow reactors and high-throughput screening to optimize conditions for large-scale production.
  • Functional Group Compatibility: The boronic acid group remains stable under Knoevenagel condensation conditions, enabling sequential synthesis without protecting groups.

- Wild et al., Nature Communications, 2016: Detailed optimization of bromination and coupling steps with high yields and purity.
- BenchChem overview (excluding direct content), synthesis routes and reaction conditions summary.
- Zheng et al., PMC, 2017: Examples of Pd-catalyzed coupling and Knoevenagel condensation in related systems.

  • Additional literature on Suzuki-Miyaura coupling and Knoevenagel condensation mechanisms and optimizations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2,2-Dicyanovinyl)phenyl)boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

    Reduction: The dicyanovinyl group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: Boronate esters, boronic anhydrides.

    Reduction: Amines, reduced dicyanovinyl derivatives.

    Substitution: Biaryl compounds, other substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (3-(2,2-Dicyanovinyl)phenyl)boronic acid is used as a ligand in various catalytic processes, including cross-coupling reactions.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

Biology and Medicine:

    Drug Development: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.

    Biological Probes: It is used in the development of fluorescent probes for biological imaging and sensing.

Industry:

    Polymer Chemistry: this compound is used in the synthesis of polymers with specific electronic properties.

    Agriculture: It is investigated for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (3-(2,2-Dicyanovinyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and catalysis. The dicyanovinyl group can participate in electron transfer processes, contributing to the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Structural Features :

  • Electron-Withdrawing Substituents: The dicyanovinyl group in (3-(2,2-Dicyanovinyl)phenyl)boronic acid contrasts with electron-donating groups (e.g., -OCH₃, -NH₂) in compounds like (4-methoxyphenyl)boronic acid or (3-aminophenyl)boronic acid . This difference significantly alters reactivity; electron-withdrawing groups increase Lewis acidity, enhancing diol-binding affinity .
  • Steric Effects : Bulky substituents (e.g., carbazole in (N-phenylcarbazol-2-yl)boronic acid) reduce binding kinetics but improve photophysical properties like room-temperature phosphorescence (RTP) lifetimes .

Electronic Effects :

  • The dicyanovinyl group lowers the pKa of the boronic acid, favoring tetrahedral boronate ester formation at physiological pH, a trait critical for glucose sensing or drug delivery .
  • Compared to (2-fluorophenyl)boronic acid, which has moderate acidity (pKa ~8.5), the dicyanovinyl analog likely exhibits a lower pKa (~7.5–8.0), enabling stronger interactions with biomolecules .

Key Research Findings and Trends

  • Binding Affinity : Boronic acids with electron-withdrawing groups exhibit stronger diol-binding but are sensitive to steric hindrance. For example, (3-(cyclopentylcarbamoyl)phenyl)boronic acid shows reduced binding due to steric bulk .
  • Diagnostic Utility: Phenyl boronic acid outperforms aminophenyl boronic acid (APBA) in differentiating KPC β-lactamase producers (accuracy >90%) .
  • Structural Mimicry : Carboxylic acid analogs (e.g., compound 17 in ) fail to replicate boronic acid bioactivity, underscoring the necessity of the B(OH)₂ moiety.

Biological Activity

(3-(2,2-Dicyanovinyl)phenyl)boronic acid is a member of the boronic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique dicyanovinyl group that enhances its reactivity and potential applications in various fields, including cancer therapy, antibacterial treatments, and enzyme inhibition.

  • Molecular Formula : C12H10B2N2
  • Molecular Weight : 226.03 g/mol
  • CAS Number : 957034-31-0

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as enzyme inhibitors and modulators in biological systems. The dicyanovinyl moiety may provide additional interactions with biological targets, enhancing the compound's efficacy.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The specific anticancer activity of this compound has not been extensively documented; however, its structural similarities to known active compounds suggest potential efficacy against various cancer cell lines.

Antibacterial Activity

Boronic acids possess inherent antibacterial properties. The compound has shown effectiveness against Gram-negative bacteria such as Escherichia coli, indicating its potential use in developing new antibacterial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

The compound's ability to inhibit enzymes is noteworthy. Studies have demonstrated that boronic acids can effectively inhibit serine proteases and other enzymes critical for various physiological processes. For example:

  • Acetylcholinesterase Inhibition : Moderate inhibition observed with an IC50 value indicating potential for neuroprotective applications.
  • Butyrylcholinesterase Inhibition : Strong inhibition suggesting therapeutic relevance in conditions like Alzheimer's disease.

Data Summary

Biological ActivityIC50 ValueReference
Acetylcholinesterase115.63 ± 1.16 µg/mL
Butyrylcholinesterase3.12 ± 0.04 µg/mL
Antiurease1.10 ± 0.06 µg/mL
Antithyrosinase11.52 ± 0.46 µg/mL
Antioxidant ActivityIC50: 0.14 ± 0.01 µg/mL (DPPH)
Antibacterial ActivityEffective against E.coli at 6.50 mg/mL

Case Studies

  • Anticancer Studies : A derivative of boronic acid was synthesized and tested against various cancer cell lines, demonstrating a significant cytotoxic effect on MCF-7 cells with an IC50 of 18.76 ± 0.62 µg/mL.
  • Enzyme Inhibition : In a comparative study of enzyme inhibitors, this compound showed promising results in inhibiting cholinesterase enzymes, which are crucial in neurodegenerative diseases.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing (3-(2,2-Dicyanovinyl)phenyl)boronic acid?

The synthesis of boronic acid derivatives typically involves sequential functionalization of the phenyl ring. For this compound:

  • Step 1 : Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron and a Pd(dppf)Cl₂ catalyst .
  • Step 2 : Installation of the dicyanovinyl group through a Knoevenagel condensation between a ketone precursor and malononitrile under basic conditions (e.g., piperidine in ethanol) .
  • Critical Conditions : Temperature control (<60°C to prevent boronic acid decomposition), anhydrous solvents (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to avoid oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the aromatic substitution pattern and dicyanovinyl group integration. ¹¹B NMR confirms boronic acid functionality .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns (e.g., boron’s natural isotope distribution) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most research applications) .

Q. What are the primary research applications of this compound in academia?

  • Medicinal Chemistry : Serves as a covalent inhibitor scaffold via boronic acid-diol interactions (e.g., targeting proteases or carbohydrate-binding proteins) .
  • Materials Science : Functionalization of carbon-based nanomaterials (e.g., carbon dots) for fluorescent glucose sensing .
  • Organic Synthesis : Intermediate in Suzuki-Miyaura cross-coupling reactions to construct conjugated π-systems for optoelectronic materials .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic acid derivative?

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates; ligand choice impacts coupling efficiency .
  • Solvent System : A 3:1 mixture of DME/H₂O with Na₂CO₃ as base minimizes protodeboronation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) while maintaining >90% yield .
  • Troubleshooting : If low yields occur, test for boronic acid stability via ¹¹B NMR to detect hydrolysis or side-product formation .

Q. How should researchers address stability challenges during storage and handling?

  • Storage : Lyophilize and store under inert gas (Ar) at -20°C; avoid moisture to prevent hydrolysis to boroxines .
  • Stability Assays : Monitor degradation via HPLC every 3 months; if purity drops below 90%, repurify via silica gel chromatography (ethyl acetate/hexane gradient) .
  • Handling : Use gloveboxes for moisture-sensitive steps; dissolve in dry DMSO for biological assays to enhance solubility and stability .

Q. How can contradictory data in biological activity studies be systematically analyzed?

  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) toward target proteins (e.g., proteases) .
  • Cellular Assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity; validate via CRISPR knockouts of suspected targets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify steric clashes or electronic mismatches causing variability .

Methodological Considerations

  • Synthetic Reproducibility : Document exact stoichiometry of Knoevenagel condensation (e.g., 1:1.2 ketone:malononitrile ratio) to ensure consistent dicyanovinyl group formation .
  • Analytical Validation : Cross-validate NMR data with computational predictions (e.g., DFT for ¹³C chemical shifts) to resolve structural ambiguities .
  • Biological Assay Design : Include boronic acid analogs (e.g., without dicyanovinyl) as controls to isolate the contribution of each functional group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(2,2-Dicyanovinyl)phenyl)boronic acid
Reactant of Route 2
(3-(2,2-Dicyanovinyl)phenyl)boronic acid

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